N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE
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Overview
Description
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a furan ring, a hydroxypropyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the trifluoromethoxyphenyl group to the intermediate compound, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a carbonyl compound, while reduction of the furan ring results in a tetrahydrofuran derivative.
Scientific Research Applications
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE
- N-[3-(THIOPHEN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE
Uniqueness
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE is unique due to the presence of the furan ring at the 3-position, which imparts distinct electronic and steric properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5/c17-16(18,19)26-12-3-1-11(2-4-12)21-15(24)14(23)20-7-5-13(22)10-6-8-25-9-10/h1-4,6,8-9,13,22H,5,7H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMUXIGSHLLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCC(C2=COC=C2)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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